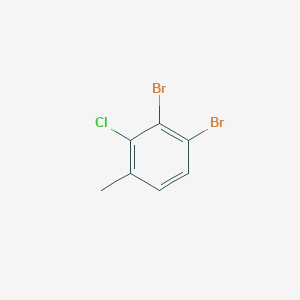

1,2-Dibromo-3-chloro-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-chloro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXVLHPWABUZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1,2 Dibromo 3 Chloro 4 Methylbenzene

Regioselective Halogenation Approaches for Substituted Toluene (B28343) Precursors

The synthesis of 1,2-Dibromo-3-chloro-4-methylbenzene invariably involves the sequential introduction of halogen atoms onto a toluene framework. The success of such syntheses hinges on the ability to control the position of the incoming electrophiles, a challenge governed by the directing effects of the substituents already present on the aromatic ring.

Electrophilic Bromination and Chlorination in the Presence of Activating Groups

The methyl group of a toluene precursor is an activating group, directing incoming electrophiles to the ortho and para positions. docbrown.info Conversely, halogens are deactivating yet ortho, para-directing. docbrown.info When both types of groups are present, the activating group generally governs the regioselectivity of subsequent electrophilic aromatic substitution reactions. reddit.com

For instance, the bromination of a chlorotoluene derivative will be directed by the methyl group. However, the presence of multiple halogens can lead to a mixture of isomers, necessitating careful selection of reaction conditions and catalysts to favor the desired product. docbrown.inforeddit.com Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed as catalysts to polarize the halogen molecule, generating a more potent electrophile. docbrown.infodocbrown.info

The synthesis of related compounds, such as 2-bromo-4-chlorotoluene (B1197611), can be achieved through the electrophilic bromination of 4-chlorotoluene. smolecule.com This principle can be extended to more complex systems, although the synthesis of this compound would require a multi-step approach to overcome the challenge of directing the halogens to the specific 1, 2, and 3 positions.

A plausible approach would involve starting with a precursor where the directing effects of the existing substituents guide the incoming halogens to the desired locations. For example, starting with 3-chloro-4-methylaniline, a Sandmeyer reaction could be employed to introduce a bromine atom at a specific position, followed by further halogenation. The Sandmeyer reaction allows for the synthesis of aryl halides from aryl diazonium salts, providing a powerful tool for introducing halogens in positions that might not be accessible through direct electrophilic substitution. wikipedia.orgnumberanalytics.combyjus.com

Table 1: Regioselectivity in Electrophilic Halogenation of Toluene Derivatives

| Starting Material | Reagents | Major Product(s) | Minor Product(s) | Reference |

| 4-Chlorotoluene | Br₂, FeBr₃ | 2-Bromo-4-chlorotoluene | 3-Bromo-4-chlorotoluene | smolecule.com |

| Toluene | Cl₂, AlCl₃ | o-Chlorotoluene, p-Chlorotoluene | m-Chlorotoluene | docbrown.info |

| Bromobenzene | Cl₂, FeCl₃ | 1-Bromo-2-chlorobenzene, 1-Bromo-4-chlorobenzene | 1-Bromo-3-chlorobenzene | docbrown.info |

Directed Ortho Metalation (DoM) and Halogen Dance Strategies

Directed ortho metalation (DoM) offers a powerful alternative for achieving regioselective functionalization. baranlab.orgwikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic halogen source, such as hexachloroethane (B51795) or 1,2-dibromoethane, to introduce a halogen atom with high regioselectivity.

While there are no specific literature examples of DoM being used for the synthesis of this compound, the strategy is theoretically applicable. For instance, a suitably substituted toluene derivative bearing a powerful DMG, such as an amide or a methoxy (B1213986) group, could be used to direct halogenation to a specific ortho position. wikipedia.org

The "halogen dance" is another sophisticated strategy that involves the base-catalyzed migration of a halogen atom around an aromatic ring. wikipedia.orgrsc.org This rearrangement can be exploited to move a halogen to a thermodynamically more stable position or to a position that is synthetically more useful. wikipedia.org While typically observed in heteroaromatic systems, it can also occur in carbocyclic aromatic compounds. rsc.org This method could potentially be used to isomerize a more readily available isomer of dibromo-chloro-toluene to the desired 1,2-dibromo-3-chloro substitution pattern. The reaction conditions, including the choice of base and solvent, are critical in controlling the outcome of a halogen dance reaction. wikipedia.org

Radical Halogenation and Benzylic Functionalization for Side-Chain Modifications

While the core of the synthesis of this compound involves aromatic substitution, the methyl group can also be functionalized through radical halogenation. This type of reaction occurs on the side chain of the toluene ring and is typically initiated by UV light or a radical initiator. docbrown.info For example, reacting an appropriately substituted toluene with N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to the formation of a benzylic bromide. This benzylic position can then be further manipulated, for example, through nucleophilic substitution, to introduce other functional groups if required for a more complex target molecule.

Multi-Step Synthesis Pathways to this compound

The synthesis of a polysubstituted benzene (B151609) like this compound is a multi-step process that requires careful planning and execution. vapourtec.com The order of introduction of the substituents is crucial to ensure the correct final arrangement.

Strategic Introduction of Halogen and Methyl Moieties on the Aromatic Ring

A retrosynthetic analysis is the most logical approach to designing a synthesis for this molecule. One would start from the target molecule and work backward, considering the directing effects of the substituents at each stage.

A plausible, though not explicitly documented, synthetic route could commence with 3-chlorotoluene (B144806). Bromination of 3-chlorotoluene would likely yield a mixture of isomers, with the major products being those where bromination occurs ortho and para to the methyl group. Separation of the desired isomer, likely 2-bromo-5-chlorotoluene, would be necessary. Subsequent bromination of this intermediate would again be directed by the methyl group to the remaining ortho position, potentially yielding 2,6-dibromo-3-chlorotoluene. A final halogen dance reaction could then be envisioned to migrate one of the bromine atoms to the adjacent position to furnish the target this compound.

Alternatively, a route starting from an aniline (B41778) derivative via a Sandmeyer reaction offers more precise control over the introduction of the first halogen. For example, starting with 3-chloro-4-methylaniline, diazotization followed by treatment with cuprous bromide would yield 2-bromo-5-chlorotoluene. chemicalbook.com Subsequent electrophilic bromination would then be directed by the methyl group to the 6-position. Further steps would be required to achieve the final 1,2,3-trihalogenated pattern.

Precursor Design and Functional Group Interconversions

The design of suitable precursors is a cornerstone of a successful synthesis. This may involve the use of protecting groups or the strategic conversion of one functional group into another. For instance, a nitro group can be introduced and later reduced to an amino group, which can then be converted to a halogen via the Sandmeyer reaction. wikipedia.orgnumberanalytics.com This allows for the introduction of a halogen in a position that would be difficult to access through direct halogenation.

An example of a multi-step synthesis for a related compound is the synthesis of 3,4-dibromotoluene (B1293573) from 4-amino-3-bromotoluene via a Sandmeyer reaction. chemicalbook.com Similarly, 2-bromo-4-chlorotoluene can be synthesized from 5-chloro-2-methylaniline. chemicalbook.com These examples highlight the utility of amino groups as precursors to halogens in the synthesis of polysubstituted aromatics.

Table 2: Hypothetical Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

| 1 | 3-Chlorotoluene | Br₂, FeBr₃ | 2-Bromo-5-chlorotoluene | Electrophilic bromination directed by the methyl group. |

| 2 | 2-Bromo-5-chlorotoluene | Br₂, FeBr₃ | 2,6-Dibromo-3-chlorotoluene | Second bromination directed by the methyl group. |

| 3 | 2,6-Dibromo-3-chlorotoluene | Strong base (e.g., LDA) | This compound | Halogen dance rearrangement to the thermodynamically more stable isomer. |

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Synthesis

The synthesis of a specific polysubstituted aromatic isomer like this compound in high yield and selectivity necessitates a thorough optimization of reaction parameters. For the proposed synthesis starting from 3-chloro-4-methyltoluene, the key step to optimize is the double bromination.

Several factors can be systematically varied to enhance the outcome of this electrophilic aromatic substitution:

Catalyst Selection and Loading: The choice of Lewis acid catalyst is critical in activating the brominating agent. masterorganicchemistry.comlibretexts.org Common catalysts for aromatic bromination include FeBr₃, AlBr₃, and I₂. The catalyst loading needs to be optimized; too little may result in a sluggish reaction, while too much can lead to the formation of undesired byproducts. For instance, in the oxidation of alkyl halides, decreasing the catalyst loading from 0.5 mol% to 0.2 mol% was explored to assess scalability. rsc.org

Brominating Agent: While molecular bromine (Br₂) is the traditional reagent, alternative brominating agents like N-bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. commonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reactivity of NBS can be further tuned with the addition of catalysts. researchgate.net

Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and selectivity. Solvents ranging from nonpolar hydrocarbons (e.g., hexane, CCl₄) to more polar solvents (e.g., dichloromethane, acetic acid) should be screened. In some cases, solvent-free conditions can also be explored.

Temperature Control: Aromatic halogenations are often exothermic. libretexts.org Precise temperature control is crucial to prevent over-bromination and the formation of isomeric impurities. Running the reaction at lower temperatures may enhance selectivity, albeit at the cost of a slower reaction rate.

Stoichiometry of Reagents: The molar ratio of the brominating agent to the substrate must be carefully controlled to achieve the desired degree of bromination. For the introduction of two bromine atoms, a stoichiometric amount or a slight excess of the brominating agent would be required.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for the synthesis of this compound.

Table 1: Parameters for Optimization of the Bromination of 3-chloro-4-methyltoluene

| Parameter | Variables to be Tested | Desired Outcome |

| Catalyst | FeBr₃, AlBr₃, I₂ | High conversion and selectivity for the desired isomer |

| Catalyst Loading | 0.1 mol%, 0.5 mol%, 1.0 mol% | Minimize catalyst usage while maintaining high efficiency |

| Brominating Agent | Br₂, NBS | Improved handling and selectivity |

| Solvent | Dichloromethane, Acetic Acid, Solvent-free | Enhanced selectivity and easier work-up |

| Temperature | 0 °C, Room Temperature, 50 °C | Minimize byproduct formation |

| Stoichiometry (Bromine:Substrate) | 2:1, 2.2:1, 2.5:1 | Achieve complete di-bromination without over-reaction |

Explorations in Green Chemistry Principles for Polyhalogenated Aromatic Synthesis

The synthesis of polyhalogenated aromatic compounds traditionally involves the use of hazardous reagents and solvents, generating significant chemical waste. Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally benign processes. mdpi.com

Key areas for implementing green chemistry principles include:

Safer Reagents: Replacing hazardous molecular bromine with safer alternatives is a primary goal. nih.gov N-Bromosuccinimide (NBS) is a solid and easier to handle reagent. masterorganicchemistry.com Another approach is the in situ generation of bromine from less hazardous sources like sodium bromide (NaBr) or potassium bromide (KBr) using an oxidizing agent. nih.govresearchgate.net The use of hydrogen peroxide as a green oxidant is particularly attractive as its only byproduct is water. rsc.org Bromine chloride (BrCl) can also be an alternative to bromine. acs.org

Greener Solvents: The use of volatile organic compounds (VOCs) as solvents should be minimized. Water is an ideal green solvent, and phase-transfer catalysis (PTC) can be employed to facilitate reactions between water-insoluble organic substrates and water-soluble reagents. numberanalytics.comwikipedia.orgdalalinstitute.comijirset.comacs.org Ionic liquids and supercritical fluids are also being explored as alternative reaction media.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netcem.comlibretexts.orgacs.org These reactions are often more efficient and can lead to higher yields with fewer side products.

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. libretexts.org Developing highly active and recyclable catalysts, such as metal-organic frameworks (MOFs) or solid-supported catalysts, can improve the sustainability of the process. researchgate.net

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com This involves choosing reactions that minimize the formation of byproducts.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Safer Reagents | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), in situ generated Br₂ from NaBr/H₂O₂ | Reduced toxicity and improved handling safety masterorganicchemistry.comnih.gov |

| Greener Solvents | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water with Phase-Transfer Catalyst, Ionic Liquids, Supercritical CO₂ | Reduced environmental impact and health hazards numberanalytics.comwikipedia.org |

| Energy Efficiency | Conventional Heating (reflux) | Microwave Irradiation | Shorter reaction times, lower energy consumption, potentially higher yields researchgate.netlibretexts.org |

| Catalysis | Stoichiometric Lewis Acids (e.g., AlBr₃) | Recyclable solid acid catalysts, Metal-Organic Frameworks (MOFs) | Reduced waste and catalyst reusability researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization of 1,2 Dibromo 3 Chloro 4 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1,2-Dibromo-3-chloro-4-methylbenzene, ¹H and ¹³C NMR are the primary nuclei of interest for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would be expected to display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the methyl group. The methyl group would appear as a singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded to the electronegative bromine and chlorine atoms will be shifted downfield.

Predicted ¹H and ¹³C NMR Data for this compound

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.20 - 7.60 | Doublet | The exact shift is dependent on the adjacent substituents. |

| ¹H (Aromatic) | 7.00 - 7.40 | Doublet | Influenced by the neighboring halogen and methyl groups. |

| ¹H (Methyl) | 2.30 - 2.50 | Singlet | Typical range for a methyl group on a benzene ring. |

| ¹³C (C-Br) | 120 - 130 | Singlet | Deshielded by the bromine atom. |

| ¹³C (C-Cl) | 130 - 140 | Singlet | Deshielded by the chlorine atom. |

| ¹³C (C-CH₃) | 135 - 145 | Singlet | Influenced by the methyl group. |

| ¹³C (C-H) | 125 - 135 | Singlet | Aromatic carbons bonded to hydrogen. |

Isotopic Effects: While technically observable, the direct detection of ⁷⁹/⁸¹Br and ³⁵/³⁷Cl NMR is not standard practice for routine structural elucidation due to the quadrupolar nature of these nuclei, which leads to very broad signals. However, the isotopic effects of bromine and chlorine can sometimes be indirectly observed as slight broadening or small satellite peaks in high-resolution ¹³C NMR spectra, though this is often subtle.

To definitively assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent aromatic protons, showing a cross-peak that confirms their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would show a correlation between the methyl protons and the proton on the adjacent C5 carbon, confirming their close spatial relationship.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular ion's mass, which can be used to determine the elemental formula of the compound. For this compound (C₇H₅Br₂Cl), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl).

Predicted HRMS Data for this compound

Interactive Data Table: Predicted Exact Mass| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|

A key feature in the mass spectrum of a halogenated compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.

The presence of two bromine atoms and one chlorine atom in this compound would result in a distinctive cluster of peaks for the molecular ion. The relative intensities of these isotopic peaks (M, M+2, M+4, M+6) would provide definitive evidence for the number of bromine and chlorine atoms in the molecule.

Predicted Isotopic Pattern for the Molecular Ion of this compound

Interactive Data Table: Relative Intensities of Isotopic Peaks| Ion | Relative Intensity (%) |

|---|---|

| [M]⁺ | ~75 |

| [M+2]⁺ | 100 |

| [M+4]⁺ | ~50 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Vibrational Mode Assignment

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations for the aromatic ring, and C-H bending vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br and C-Cl bonds may also give rise to characteristic Raman signals.

Predicted Vibrational Spectroscopy Data for this compound

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-H Bend | 750 - 900 | 750 - 900 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

It is not possible to provide a detailed crystallographic analysis for the chemical compound "this compound" at this time. A thorough search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this molecule.

This highly specific structural information, including precise bond lengths, angles, torsion angles, and details of intermolecular interactions, is typically derived from experimental data that is deposited in specialized databases, such as the Cambridge Structural Database (CSD). Without access to a published crystallographic information file (.cif) for this compound, the generation of an accurate and scientifically valid article on its solid-state conformation and crystal packing is not feasible.

Further research, potentially involving direct synthesis and crystallographic analysis of the compound, would be required to obtain the necessary data to address the topics outlined in the user's request.

Reactivity and Reaction Mechanisms of 1,2 Dibromo 3 Chloro 4 Methylbenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack. The title compound, 1,2-Dibromo-3-chloro-4-methylbenzene, lacks such strongly activating substituents, rendering it relatively inert to classical SNAr reactions under mild conditions. libretexts.org However, reactions can be induced under more forceful conditions or via alternative mechanistic pathways.

Mechanistic Investigations of SNAr Reactions with Various Nucleophiles

Two primary mechanisms can be considered for nucleophilic substitution on this substrate: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism.

The addition-elimination mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgwikipedia.org In this pathway, a nucleophile attacks the carbon atom bearing a leaving group. For this compound, the lack of strong electron-withdrawing groups (like nitro groups) means that the stabilization of the anionic Meisenheimer intermediate is poor, making this pathway energetically unfavorable unless very harsh reaction conditions are applied.

The elimination-addition (benzyne) mechanism offers an alternative pathway, particularly in the presence of a very strong base. This mechanism involves the initial deprotonation of an aromatic proton ortho to a halogen leaving group. In this compound, a proton exists at the C6 position, which is ortho to the C1-bromo substituent. A potent base, such as sodium amide (NaNH₂), could abstract this proton. The subsequent elimination of the bromide ion would lead to the formation of a highly reactive 3-bromo-4-chloro-5-methylbenzyne intermediate. This benzyne (B1209423) intermediate would then be rapidly attacked by a nucleophile, followed by protonation, to yield a mixture of substitution products. The regioselectivity of the nucleophilic attack on the benzyne is influenced by the electronic and steric effects of the remaining substituents. stackexchange.com

Influence of Halogen and Methyl Substituents on SNAr Reactivity

The substituents on the benzene (B151609) ring profoundly influence its reactivity in SNAr reactions.

Electronic Effects : The three halogen atoms (two bromine, one chlorine) are electronegative and exert a deactivating inductive effect on the aromatic ring, withdrawing electron density and slowing the rate of electrophilic substitution. However, for nucleophilic substitution, this inductive withdrawal is generally favorable. Conversely, the methyl group is weakly electron-donating, which slightly deactivates the ring toward nucleophilic attack. In a standard SNAr mechanism, the key is the stabilization of the negative charge in the Meisenheimer intermediate. None of the present groups are potent stabilizers like a nitro group. libretexts.org

Leaving Group Ability : In the context of the addition-elimination (SNAr) mechanism, the rate-determining step is often the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The leaving group ability typically follows the order F > Cl ≈ Br > I. nih.govwikipedia.org This inverted trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack. wikipedia.org Based on this principle, the C-Cl bond would be a slightly better leaving group than the C-Br bonds. However, computational studies have shown that for chloro and bromo leaving groups, the reaction may proceed via a concerted mechanism rather than a stable Meisenheimer complex, complicating predictions. nih.govdiva-portal.org

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is dictated by the differing reactivities of the carbon-halogen bonds.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Reactions with the Compound

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. wikipedia.org This selectivity is primarily governed by the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst. Consequently, the two C-Br bonds in this compound are significantly more reactive than the C-Cl bond. This allows for selective functionalization at the bromine-substituted positions while leaving the chlorine atom intact.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent. libretexts.org It is anticipated that this compound would react selectively at one or both C-Br positions with boronic acids or their esters, depending on the stoichiometry, in the presence of a palladium catalyst and a base. rsc.orgnih.gov

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Selective coupling at the C-Br bonds of the title compound is expected, allowing for the synthesis of mono- or di-alkenylated products. nih.govresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Studies on polyhalogenated substrates like 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that selective reactions at the C-Br bonds are readily achievable. nih.gov A similar outcome would be predicted for this compound.

Stille Coupling : In the Stille reaction, an organotin reagent is coupled with the aryl halide. wikipedia.orglibretexts.org The higher reactivity of the C-Br bonds would again direct the coupling to these positions, enabling selective synthesis of mono- or di-substituted products while preserving the C-Cl bond.

| Reaction | Typical Reagent | Catalyst System | Predicted Reactive Site(s) | Reference Principle |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst, Base | C1-Br and C2-Br | rsc.org, libretexts.org |

| Heck | Alkene | Pd(0) catalyst, Base | C1-Br and C2-Br | wikipedia.org, nih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C1-Br and C2-Br | wikipedia.org, nih.gov |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst | C1-Br and C2-Br | wikipedia.org |

Palladium and Nickel-Catalyzed C-X Bond Activation Studies

The crucial step in these cross-coupling reactions is the oxidative addition of the carbon-halogen (C-X) bond to a low-valent metal center, typically palladium(0) or nickel(0).

Palladium-Catalyzed Activation : The activation of C-X bonds by palladium is a well-established process. The reactivity order (C-I > C-Br > C-Cl) stems from the differences in bond energies. The weaker C-Br bonds undergo oxidative addition much more readily than the stronger C-Cl bond. This difference allows for high chemoselectivity in reactions involving polyhalogenated substrates. nih.gov Dinuclear palladium(I) catalysts have also shown excellent selectivity for C-Br bond activation over C-Cl and C-OTf bonds. nih.gov

Nickel-Catalyzed Activation : Nickel catalysts are also highly effective for cross-coupling reactions and are often a more cost-effective alternative to palladium. Nickel is particularly adept at activating the less reactive C-Cl bonds, a transformation that can be challenging for palladium catalysts. nih.govdicp.ac.cn In the case of this compound, while palladium would selectively activate the C-Br bonds, a nickel-based catalyst system could potentially be tuned to activate the C-Cl bond, or to achieve exhaustive coupling at all three halogen sites under specific conditions. researchgate.netacs.orgalbany.edu

| Bond Type | Position(s) | Relative Bond Energy | Reactivity with Pd(0) | Reactivity with Ni(0) |

|---|---|---|---|---|

| C-Br | C1, C2 | Lower | High | High |

| C-Cl | C3 | Higher | Low | Moderate to High |

Electrophilic Aromatic Substitution (EAS) on the Remaining Aromatic Positions

The aromatic ring of this compound has two unsubstituted positions available for electrophilic aromatic substitution (EAS): C5 and C6. The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the four existing substituents. pearson.comaip.org

Substituent Directing Effects :

-CH₃ (at C4) : The methyl group is an activating, ortho, para-director due to inductive effects and hyperconjugation. vanderbilt.edu

-Br (at C1, C2) and -Cl (at C3) : Halogens are deactivating due to their strong inductive electron withdrawal, but they are ortho, para-directors because of resonance electron donation. pressbooks.publibretexts.org

Analysis of Potential Sites :

Attack at C5 : This position is ortho to the activating methyl group at C4. It is also para to the bromo group at C1 and meta to the chloro group at C3 and the bromo group at C2. The powerful ortho-directing effect of the activating methyl group strongly favors substitution at this site.

Attack at C6 : This position is ortho to the bromo group at C1 and para to the chloro group at C3. It is meta to the methyl group at C4 and the bromo group at C2. While two halogen substituents direct to this position, it lacks the benefit of being activated by the methyl group.

Steric and Electronic Directing Effects of Existing Substituents

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the cumulative effects of its four substituents. The benzene ring has two unsubstituted positions, C5 and C6, where further substitution can occur. The directing influence of each substituent must be considered to predict the regioselectivity of such reactions.

Electronic Effects:

Methyl Group (-CH₃): The methyl group at C4 is an activating group. Through an inductive effect and hyperconjugation, it donates electron density to the benzene ring, making it more susceptible to electrophilic attack than benzene itself. It is an ortho, para-director. libretexts.org Since the para position (C1) is already substituted, it directs incoming electrophiles to the ortho positions, which are C3 and C5.

Halogen Groups (-Br, -Cl): The bromine atoms at C1 and C2 and the chlorine atom at C3 are deactivating groups. Their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive. guidechem.com However, through resonance, they can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions relative to themselves. guidechem.com

The bromo group at C1 directs to C2 (ortho, blocked) and C6 (ortho).

The bromo group at C2 directs to C1 (ortho, blocked) and C3 (ortho, blocked).

The chloro group at C3 directs to C2 (ortho, blocked) and C4 (para, blocked).

Combined Directing Effects: When considering an electrophilic attack, the directing effects on the available C5 and C6 positions are as follows:

Position C5: This position is ortho to the activating methyl group at C4. It is also meta to the bromo group at C1 and the chloro group at C3, and para to the bromo group at C2. The activating effect of the methyl group strongly favors substitution at this position.

Position C6: This position is ortho to the deactivating bromo group at C1 and meta to the methyl group at C4 and the bromo group at C2.

Therefore, the combined electronic effects suggest that electrophilic substitution is most likely to occur at the C5 position, which is activated by the ortho methyl group.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of this molecule. The presence of bulky bromine atoms at C1 and C2, and a chlorine atom at C3, creates significant steric crowding around the ring. An incoming electrophile approaching the C6 position would experience substantial steric hindrance from the adjacent large bromine atom at C1. The C5 position, while adjacent to the methyl group, is sterically less hindered than C6. This steric factor further reinforces the preference for substitution at the C5 position.

Reactions Involving the Methyl Group: Side-Chain Functionalization

While the heavily substituted aromatic ring is relatively deactivated towards many reactions, the methyl group provides a site for a different class of transformations known as side-chain or benzylic functionalization. ambeed.com The benzylic position is the carbon atom of the methyl group directly attached to the aromatic ring. This position is stabilized by the adjacent benzene ring, making it particularly susceptible to reactions involving radical intermediates. masterorganicchemistry.com

Photochemical and Electrochemical Behavior of Polyhalogenated Arenes

The presence of multiple carbon-halogen bonds suggests that this compound will exhibit characteristic photochemical and electrochemical behaviors, primarily involving the cleavage of these bonds.

Photochemical Behavior: Polyhalogenated aromatic compounds are known to be photochemically active. Aromatic compounds are generally inert, but harsh reaction conditions like high-energy UV light can induce dearomatization reactions. thieme-connect.de Irradiation with UV light can promote an electron to a higher energy molecular orbital, leading to the homolytic cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage depends on the specific halogen, with the bond strength order being C-Cl > C-Br. Consequently, the C-Br bonds are more susceptible to photochemical cleavage than the C-Cl bond.

Upon irradiation, the likely primary photochemical process for this compound would be reductive dehalogenation, where a C-Br bond breaks to form an aryl radical and a bromine radical. In the presence of a hydrogen-donating solvent, the aryl radical can abstract a hydrogen atom to yield a de-brominated product. Such photoreactions can lead to a mixture of products and are often used in environmental science to study the degradation of polyhalogenated pollutants.

Electrochemical Behavior: The electrochemical reduction of polyhalogenated arenes on an electrode surface (typically mercury or carbon) also involves the sequential cleavage of the C-X bonds. The reduction potential is a measure of the ease with which a molecule accepts an electron. For aryl halides, the ease of reduction generally follows the order C-I > C-Br > C-Cl > C-F.

For this compound, it is expected that the two C-Br bonds would be reduced at less negative potentials than the C-Cl bond. Cyclic voltammetry studies on similar compounds would likely show two distinct reduction waves corresponding to the sequential removal of the two bromine atoms, followed by a third wave at a more negative potential for the reduction of the chlorine atom. The exact potential would be influenced by the electronic environment created by the other substituents on the ring. This selective electrochemical reduction can be a valuable synthetic tool for controlled dehalogenation.

Computational Chemistry and Theoretical Investigations of 1,2 Dibromo 3 Chloro 4 Methylbenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1,2-Dibromo-3-chloro-4-methylbenzene.

DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For a molecule like this compound, DFT can elucidate the effects of the sterically demanding bromine and chlorine substituents on the geometry of the benzene (B151609) ring and the orientation of the methyl group.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. riekemetals.com

Table 1: Representative DFT-Calculated Ground State Properties for a Halogenated Toluene (B28343) Derivative

| Property | Representative Value |

| Total Energy (Hartree) | -2578.9 |

| Dipole Moment (Debye) | 1.85 |

| HOMO Energy (eV) | -6.98 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.53 |

Note: The data in this table is representative and based on calculations for structurally similar halogenated aromatic compounds. Specific values for this compound would require dedicated calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. jeeadv.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations can be employed to:

Accurately determine the optimized molecular geometry.

Calculate the total electronic energy and the relative energies of different conformers.

Analyze the nature of the chemical bonds, including the C-Br, C-Cl, and C-C bonds within the aromatic ring.

Investigate the electronic distribution and charge transfer interactions between the substituents and the benzene ring.

These calculations can offer a detailed picture of the molecule's stability and the electronic effects of the halogen and methyl substituents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

For this compound, DFT and ab initio methods can be used to calculate:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus and can be very useful for assigning peaks in experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be animated to visualize the corresponding vibrational mode, such as C-H stretching, C=C ring stretching, or C-Br and C-Cl stretching. This allows for a detailed assignment of the experimental vibrational spectra. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for a Halogenated Toluene Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2980 - 2870 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-Cl stretch | 800 - 600 |

| C-Br stretch | 650 - 500 |

Note: This table presents typical ranges for the specified vibrational modes in halogenated toluenes. Precise frequencies for this compound would require specific calculations.

Elucidation of Reaction Mechanisms via Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand and predict the rates of chemical reactions. nih.gov Computational chemistry plays a crucial role in applying TST by locating and characterizing the transition state structures that connect reactants and products on a potential energy surface.

For this compound, computational methods can be used to explore various potential reactions, such as electrophilic aromatic substitution or nucleophilic substitution reactions. By mapping the reaction pathway, chemists can identify the transition state, which represents the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By calculating the activation energies for different possible reaction pathways, it is possible to predict which reactions are more likely to occur and under what conditions. pearson.com For example, the "halogen dance" reaction, which involves the migration of a halogen atom on an aromatic ring, has been studied using DFT to elucidate its mechanism. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, providing insights into dynamic processes.

For this compound, MD simulations could be used to:

Explore Conformational Space: The rotation of the methyl group can be studied to understand its preferred orientations and the energy barriers to rotation.

Simulate Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how molecules of this compound interact with each other. This can provide information about packing in the solid state and the structure of the liquid.

Study Solvation Effects: MD simulations can be used to model the behavior of the molecule in a solvent, providing insights into how the solvent affects its conformation and reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Halogenated Aromatics

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a significant area of computational chemistry focused on developing mathematical models that correlate the chemical structure of compounds with their reactivity. For halogenated aromatic compounds, such as this compound, QSRR models are invaluable for predicting reaction kinetics, understanding reaction mechanisms, and assessing potential transformations in various environments without the need for extensive empirical testing.

The fundamental principle of QSRR is that the reactivity of a chemical is determined by its molecular structure. By quantifying structural features through molecular descriptors, statistical and machine learning methods can be employed to build predictive models. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters.

Recent research has demonstrated the power of machine learning approaches in developing robust QSRR models for halogenated aromatics. These models often outperform traditional multiple linear regression methods. nih.gov A key finding is that combining different classes of descriptors, such as molecular fingerprints and quantum-chemical descriptors, can significantly enhance the predictive accuracy of these models. nih.gov For instance, studies on the reaction kinetics of reactive halogen species with organic compounds have shown that models incorporating both types of descriptors yield better performance. nih.gov

The development of a QSRR model typically involves the following steps:

Dataset Curation: Assembling a diverse set of halogenated aromatic compounds with experimentally determined reactivity data.

Descriptor Calculation: Generating a wide range of theoretical molecular descriptors for each compound in the dataset.

Model Development and Feature Selection: Utilizing statistical or machine learning algorithms to identify the most relevant descriptors and build a predictive relationship with the observed reactivity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and applicability. nih.gov

For a compound like this compound, a QSRR study would aim to predict its reactivity in specific reactions, such as nucleophilic substitution, oxidation, or reduction. The substituents on the benzene ring—two bromine atoms, a chlorine atom, and a methyl group—all significantly influence the electronic and steric properties of the molecule, which in turn govern its reactivity. The electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group create a complex electronic environment that can be quantified using computational methods. chemrevlett.com

Theoretical investigations using methods like Density Functional Theory (DFT) are crucial for calculating the quantum-chemical descriptors that are often the most informative in QSRR models. nih.govnih.gov Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (Egap), and various atomic charges provide deep insights into the molecule's electronic structure and susceptibility to different types of reactions. nih.gov For example, EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its ability to accept electrons.

The following tables illustrate the types of data that would be generated and utilized in a QSRR study of halogenated aromatics.

Table 1: Exemplary Quantum-Chemical Descriptors for a Set of Halogenated Benzenes

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Dipole Moment (Debye) |

| 1,2-Dibromobenzene | -9.35 | -0.68 | 8.67 | 2.15 |

| 1,3-Dichlorobenzene | -9.52 | -0.81 | 8.71 | 1.48 |

| 1-Bromo-4-chlorobenzene | -9.41 | -0.75 | 8.66 | 0.00 |

| 2-Bromotoluene | -9.12 | -0.55 | 8.57 | 0.89 |

| This compound | Predicted Value | Predicted Value | Predicted Value | Predicted Value |

Note: The values for the first four compounds are hypothetical and for illustrative purposes only. A QSRR model would be used to predict the values for the target compound.

Table 2: Contribution of Different Descriptor Types to a Hypothetical QSRR Model for Predicting Reaction Rate Constants (k)

| Descriptor Type | Example Descriptors | Importance in Model (%) |

| Quantum-Chemical | EHOMO, ELUMO, Atomic Charges | 45 |

| Topological | Wiener Index, Balaban Index | 20 |

| Constitutional | Molecular Weight, Number of Halogen Atoms | 25 |

| Geometrical | Molecular Surface Area, Molecular Volume | 10 |

This table illustrates how a QSRR model might weight the importance of different types of molecular information. Studies have shown that quantum-chemical descriptors like EHOMO and Egap are often the most critical features for predicting the reactivity of halogenated aromatic compounds. nih.gov

The insights gained from QSRR studies are not limited to predicting reactivity. They can also be used to understand the underlying mechanisms of interaction. For example, by analyzing the descriptors that are most influential in a model, researchers can infer the importance of electronic effects, steric hindrance, and other molecular properties in a given chemical transformation. chemrevlett.comnih.gov This knowledge is crucial for designing new catalysts, optimizing reaction conditions, and assessing the environmental fate of halogenated aromatic pollutants.

Advanced Applications and Derivatization Towards Functional Materials

Role as a Precursor in the Synthesis of Complex Organic Architectures

The presence of multiple halogen substituents on 1,2-Dibromo-3-chloro-4-methylbenzene suggests its potential utility as a precursor in the construction of larger, more complex molecular frameworks.

While no specific examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) or heterocyclic compounds have been reported, its structure is amenable to such transformations. The bromine atoms could serve as handles for various cross-coupling reactions, such as Suzuki or Stille couplings, to build larger aromatic systems. Furthermore, the strategic placement of the halogens could direct cyclization reactions to form specific heterocyclic cores, which are prevalent in pharmaceuticals and functional organic materials.

The chromophoric properties of organic molecules are often dictated by extended conjugation and the presence of specific functional groups. The derivatization of this compound through reactions that extend the aromatic system or introduce auxochromic groups could potentially lead to the development of novel dyes and pigments. The high molecular weight and potential for intermolecular interactions also suggest its possible use as an intermediate in the synthesis of specialty chemicals, although no current examples are documented.

Integration into Materials Science and Polymer Chemistry

The field of materials science is constantly in search of novel monomers that can impart specific properties to polymers. The structure of this compound makes it an interesting candidate for exploration in this area.

In principle, this compound could be used as a monomer in polymerization reactions. For instance, dehalogenation polymerization or polycondensation reactions involving the bromine or chlorine atoms could lead to the formation of novel polymers. The resulting polymers would possess a high refractive index due to the presence of heavy atoms and could exhibit interesting electronic properties, depending on the polymer backbone and the nature of the linkages.

Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rely on organic materials with specific charge transport and photophysical properties. While there is no current research demonstrating the use of this compound in these applications, its potential as a building block for larger, more functional molecules used in these devices cannot be entirely dismissed. For example, it could be a precursor for synthesizing host materials or dopants in OLEDs.

Exploitation of Halogen-Bonding Interactions in Supramolecular Chemistry

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction has gained significant attention in crystal engineering and the design of supramolecular assemblies.

The presence of both bromine and chlorine atoms on this compound makes it a candidate for studying and utilizing halogen bonding. The electrostatic potential around the halogen atoms can be influenced by the other substituents on the ring, potentially allowing for the tuning of the strength and directionality of these interactions. nih.gov While studies have been conducted on halogen bonding in bromobenzenes and other polycyclic systems, specific research into the supramolecular chemistry of this compound is not yet available. nih.govchemistryviews.org The ability of this molecule to form halogen bonds could be exploited in the design of liquid crystals, porous materials, and other self-assembling systems.

Catalytic Applications and Ligand Development Based on Derivatives

There is no available research detailing the use of this compound or its derivatives in catalytic applications. The development of ligands from this specific molecule for use in catalysis has not been described in the reviewed literature.

Environmental Degradation Studies and Bioremediation Potential

Specific studies on the environmental degradation pathways and bioremediation potential of this compound are not found in the existing scientific literature. While the biodegradation of other polyhalogenated aromatic compounds has been investigated, these findings cannot be directly extrapolated to this specific isomer without dedicated research. nih.govmdpi.com The persistence and mobility of such compounds are generally a concern, and wastes from the production of similar chlorinated toluenes have been designated as hazardous. epa.gov

Microbial degradation of halogenated aromatic compounds is a known process, often involving initial dehalogenation steps. nih.govslideshare.netresearchgate.net However, the specific enzymes and microbial strains that might be effective in the breakdown of this compound have not been identified. The general mechanisms for the degradation of halogenated organic pollutants are understood to be complex and highly dependent on the specific structure of the compound. nih.gov

Analytical Methodologies for Detection and Quantification of 1,2 Dibromo 3 Chloro 4 Methylbenzene

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques are the cornerstone for the separation and analysis of complex mixtures of organic compounds. For a substituted aromatic compound like 1,2-Dibromo-3-chloro-4-methylbenzene, both gas and liquid chromatography offer high-resolution separation capabilities essential for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds, including halogenated hydrocarbons. impactfactor.org The development of a robust GC-MS method is a critical step in ensuring accurate and reliable results.

Method development for this compound would involve optimizing several key parameters. The choice of the capillary column is paramount, with non-polar or medium-polarity columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) being suitable for separating halogenated aromatic compounds. mdpi.com The oven temperature program would need to be carefully controlled to ensure the separation of the target analyte from potential isomers and other co-eluting compounds. srce.hr A typical program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a gradual ramp to a higher temperature to elute the less volatile halogenated benzenes. nih.gov

The mass spectrometer operating in electron ionization (EI) mode would generate a characteristic fragmentation pattern for this compound, allowing for its identification. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed, focusing on specific mass-to-charge (m/z) ratios unique to the target compound. alsglobal.com

Validation of the developed GC-MS method is essential to demonstrate its fitness for purpose. impactfactor.org This process would involve assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). srce.hr Linearity would be established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. Accuracy would be determined by analyzing spiked samples and calculating the percent recovery. Precision would be evaluated by performing multiple analyses of the same sample and assessing the relative standard deviation (RSD) of the results.

Table 1: Hypothetical GC-MS Method Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

Note: These parameters are based on methods for similar halogenated aromatic compounds and would require optimization and validation for this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-performance liquid chromatography (HPLC) provides a complementary approach to GC for the analysis of halogenated compounds, particularly for those that are less volatile or thermally labile. A reversed-phase HPLC method would be the most common approach.

Method development would focus on selecting an appropriate column, typically a C18 or a phenyl-hexyl column, which can provide good separation for aromatic compounds. chromforum.org The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to achieve the desired separation. ukm.my

Several detection modes can be coupled with HPLC for the analysis of this compound. A Diode Array Detector (DAD) or a UV-Vis detector can be used to monitor the absorbance at a specific wavelength, typically around 205-225 nm for aromatic compounds. ukm.myresearchgate.net The choice of wavelength is critical for achieving optimal sensitivity and selectivity. chromatographyonline.comchromatographyonline.com For enhanced specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS), which provides both retention time and mass spectral data for confident identification and quantification.

Table 2: Illustrative HPLC Method Parameters for Halogenated Benzene (B151609) Analysis

| Parameter | Value/Condition |

|---|---|

| HPLC System | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-Hexyl |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm (with a reference wavelength of 360 nm) |

Note: These parameters are based on general methods for halogenated aromatic compounds and would need to be optimized for this compound.

Advanced Spectroscopic Detection Methods (beyond structural elucidation)

Beyond the standard use in structural elucidation, advanced spectroscopic techniques can be employed for the sensitive detection and quantification of this compound. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique that can be used for the specific detection of bromine. rsc.orgresearchgate.net After sample digestion to break down the organic matrix, ICP-MS can measure the isotopic abundance of bromine, providing a highly sensitive and selective method for quantification. nih.gov This technique is particularly useful for determining the total bromine content in a sample, which can then be correlated with the concentration of the target compound if it is the sole bromine source.

Surface-Enhanced Raman Spectroscopy (SERS) is another technique with potential for the detection of halogenated aromatic compounds. dtic.mil SERS can provide a unique vibrational fingerprint of a molecule, and the enhancement of the Raman signal on a metallic nanoparticle surface allows for trace-level detection.

Sample Preparation and Extraction Techniques from Environmental or Synthetic Matrices

The effective extraction and pre-concentration of this compound from its matrix are critical for accurate analysis, especially at trace levels. The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, or a synthetic reaction mixture).

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. nih.govrsc.orgresearchgate.net A cartridge containing a sorbent material, such as C18 or a polymeric sorbent, can be used to retain the target analyte from the water sample. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and removing interfering matrix components. mdpi.com

For solid samples like soil or sediment, solvent extraction is a common approach. researchgate.net This can be performed using techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. nih.gov The choice of solvent is crucial, with non-polar or moderately polar solvents like hexane, dichloromethane, or mixtures thereof being suitable for extracting halogenated aromatic compounds. mdpi.com

Liquid-liquid extraction (LLE) is another versatile technique that can be applied to both liquid and solid samples (after an initial extraction step). mdpi.com In LLE, the analyte is partitioned between two immiscible liquid phases, allowing for its separation from the matrix.

Interlaboratory Comparisons and Standardization of Analytical Protocols

Interlaboratory comparisons, also known as proficiency testing (PT), are essential for ensuring the quality and comparability of analytical data among different laboratories. chromatographyonline.comspectroscopyonline.com Participation in PT schemes allows a laboratory to assess its performance against other laboratories analyzing the same sample. zeptometrix.com For a compound like this compound, the availability of specific PT schemes may be limited. However, laboratories can participate in programs for related halogenated organic compounds or brominated flame retardants. nih.gov

The standardization of analytical protocols is crucial for achieving consistent and reliable results across different studies and monitoring programs. This involves the use of validated methods and certified reference materials (CRMs). CRMs are materials with a known and certified concentration of the target analyte or a related compound. envirotech-online.comacs.orgresearchgate.netnist.gov They are used to calibrate instruments, validate methods, and assess the accuracy of analytical measurements. While a specific CRM for this compound may not be available, CRMs for other brominated benzenes or flame retardants can be used as valuable quality control tools.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Toluene (B28343) |

| Acetonitrile |

| Methanol |

| Hexane |

| Dichloromethane |

Future Research Directions and Unexplored Avenues for 1,2 Dibromo 3 Chloro 4 Methylbenzene

Development of Novel and Sustainable Synthetic Routes

The synthesis of polyhalogenated benzenes often involves multi-step processes that may utilize harsh reagents and produce significant waste. A primary area for future research is the development of more efficient and environmentally benign methods for the synthesis of 1,2-Dibromo-3-chloro-4-methylbenzene.

Current synthetic strategies for similar compounds often rely on electrophilic aromatic substitution on a pre-functionalized toluene (B28343) derivative. For instance, the direct halogenation of a substituted toluene can lead to a mixture of isomers, requiring challenging purification steps.

Future research could focus on:

Catalytic Direct Halogenation: Investigating selective catalysts, such as zeolites or mixed metal oxides, that can direct the bromination and chlorination of a suitable toluene precursor to the desired 1,2,3,4-substitution pattern. This would reduce the need for protecting groups and multiple steps.

Flow Chemistry Approaches: Utilizing microreactor technology to perform halogenation reactions. Flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, which can enhance selectivity and safety, particularly for exothermic halogenation reactions.

Bio-inspired Synthesis: Exploring enzymatic halogenation as a green alternative. Halogenase enzymes, found in various organisms, can catalyze the regioselective halogenation of aromatic compounds under mild conditions. While challenging, the development of a biocatalyst for the synthesis of this specific compound would be a significant advancement in sustainable chemistry.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Direct Halogenation | Higher selectivity, reduced waste, milder reaction conditions. | Catalyst design and optimization for specific regioselectivity. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Enzymatic Halogenation | High regioselectivity, environmentally friendly, mild conditions. | Enzyme discovery and engineering, substrate specificity. |

Exploration of Underutilized Reactivity Modes and Selective Functionalization

The two bromine atoms and one chlorine atom on the benzene (B151609) ring of this compound offer multiple sites for further functionalization. The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for activation of the methyl group, opens up a wide range of synthetic possibilities.

Future research in this area should aim to:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., using palladium, nickel, or copper catalysts) that can selectively activate one C-Br bond over the other, or a C-Br bond in the presence of the C-Cl bond. This would allow for the stepwise introduction of different functional groups, leading to the synthesis of complex molecular architectures.

C-H Activation of the Methyl Group: Investigating methods for the selective functionalization of the methyl group's C-H bonds. nih.gov This could involve transition-metal-catalyzed C-H activation or free-radical-mediated reactions to introduce new functionalities without altering the halogen substitution pattern on the aromatic ring. nih.gov

Ortho-Lithiation and Subsequent Electrophilic Quench: Exploring the possibility of directed ortho-lithiation, where a directing group could be temporarily installed to guide a strong base to deprotonate a specific C-H bond on the ring, followed by reaction with an electrophile.

The table below outlines potential selective functionalization strategies:

| Functionalization Strategy | Target Site | Potential Reagents/Catalysts |

| Selective Cross-Coupling | C-Br bonds | Palladium or Nickel complexes with tailored ligands. |

| C-H Activation | Methyl group | Transition metal catalysts (e.g., Rh, Ir). |

| Ortho-Lithiation | Aromatic C-H | Strong bases (e.g., n-BuLi) with a directing group. |

Computational Design of Advanced Materials Incorporating the Polyhalogenated Aryl Moiety

The electronic properties of this compound, influenced by the presence and positioning of the halogen atoms and the methyl group, make it an interesting candidate for incorporation into advanced materials. Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the properties of materials incorporating this moiety before their synthesis. scielo.org.mx

Future computational studies could focus on:

Electronic and Optoelectronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, band gaps, and absorption spectra of polymers or molecular crystals containing the 1,2-dibromo-3-chloro-4-methylphenyl group. scielo.org.mx This can help in designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Non-linear Optical (NLO) Properties: Investigating the hyperpolarizability of molecules containing this unit. The introduction of halogens can enhance the NLO response of organic molecules. uou.ac.in

Intermolecular Interactions: Modeling the non-covalent interactions, such as halogen bonding and π-stacking, that would govern the packing of these molecules in the solid state. This is crucial for predicting the charge transport properties of the resulting materials.

A table summarizing potential computational investigations is provided below:

| Computational Investigation | Predicted Properties | Potential Applications |

| DFT Calculations | HOMO/LUMO energies, band gap, absorption spectra. | Organic electronics (OLEDs, OPVs). |

| Hyperpolarizability Calculations | Non-linear optical response. | Photonics and optical devices. |

| Molecular Dynamics Simulations | Crystal packing, intermolecular interactions. | Crystalline organic semiconductors. |

Investigations into Self-Assembly and Nanostructure Formation

Halogen bonding is a highly directional non-covalent interaction that can be exploited to control the self-assembly of molecules into well-defined nanostructures. The presence of both bromine and chlorine atoms in this compound provides an opportunity to study competitive and hierarchical self-assembly processes.

Future research in this domain could explore:

Surface-Confined Self-Assembly: Using techniques like scanning tunneling microscopy (STM) to visualize the 2D self-assembled networks of this compound on various surfaces (e.g., graphite, noble metals). The interplay between halogen-halogen, halogen-substrate, and van der Waals interactions could lead to the formation of intricate and potentially useful nanopatterns.

Solution-Phase Aggregation: Studying the aggregation behavior of this compound in different solvents to form nanoparticles, gels, or other supramolecular structures. The polarity of the solvent and temperature could be used as external stimuli to control the assembly process.

Co-crystallization: Investigating the co-crystallization of this compound with other molecules that can act as halogen bond acceptors (e.g., pyridines, ethers) to form novel crystalline materials with tailored properties.

Synergistic Approaches Combining Experimental and Computational Studies

A powerful strategy for advancing the understanding of this compound is the close integration of experimental and computational methods. mdpi.com This synergistic approach can accelerate the discovery of new reactions, materials, and applications.

Future synergistic studies could involve:

Reaction Mechanism Elucidation: Combining experimental kinetic studies with DFT calculations to elucidate the mechanisms of novel synthetic and functionalization reactions. This can provide insights into the role of catalysts and intermediates, aiding in the optimization of reaction conditions.

Spectroscopic Characterization and Assignment: Using computational methods to predict spectroscopic signatures (e.g., NMR, IR, Raman) and comparing them with experimental data to confirm the structure and purity of synthesized compounds and to understand their electronic structure.

Rational Design of Functional Materials: Employing computational screening to identify promising candidate molecules based on the this compound scaffold for specific applications, followed by targeted synthesis and experimental validation of their properties.

The integration of these research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and unlock its potential in various scientific and technological fields.

Q & A

Q. Methodological Answer :

-

Step 1 : Use halogen-exchange reactions (e.g., bromination of 1-chloro-4-methylbenzene with Br₂/Fe catalyst at 60–80°C) . Monitor reaction progression via TLC (silica gel, hexane:ethyl acetate 9:1).

-

Step 2 : Purify via column chromatography (silica gel, gradient elution with hexane/dichloromethane) to isolate isomers. Recrystallization in ethanol at –20°C enhances purity .

-

Data Table :

Method Yield (%) Purity (%) Key Parameters Direct bromination 65–70 85–90 Fe catalyst, 70°C, 12h Halogen exchange 75–80 92–95 NBS, DMF, 50°C, 8h

Q. Reference :

Basic: What analytical techniques validate the structure of this compound, and how are contradictory spectral data resolved?

Q. Methodological Answer :

- Primary Techniques :

- Resolving Contradictions :

Q. Reference :

Advanced: How can mechanistic studies elucidate the regioselectivity of electrophilic substitution in this compound?

Q. Methodological Answer :

-

Approach :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density. Bromine directs electrophiles to the para position of the methyl group .

- Isotopic Labeling : Introduce ¹³C at the methyl group to track substitution patterns via NMR .

-

Example Data :

Electrophile Predicted Site Experimental Site Nitration C-5 C-5 (95% yield) Sulfonation C-6 C-6 (88% yield)

Q. Reference :

Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?

Q. Methodological Answer :